2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one
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Overview
Description
(S)-2-Amino-6-(2-hydroxypropanoyl)-7,8-dihydropteridin-4(3H)-one is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxypropanoyl group, and a dihydropteridinone core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(2-hydroxypropanoyl)-7,8-dihydropteridin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropteridinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropanoyl group: This is achieved through esterification or amidation reactions using reagents such as (S)-2-hydroxypropanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-(2-hydroxypropanoyl)-7,8-dihydropteridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropanoyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dihydropteridinone core can be reduced to form tetrahydropteridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, tetrahydropteridinone derivatives, and various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-6-(2-hydroxypropanoyl)-7,8-dihydropteridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or activator.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-(2-hydroxypropanoyl)-7,8-dihydropteridin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The hydroxypropanoyl group and the dihydropteridinone core play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Hydroxypropanoic acid: Shares the hydroxypropanoyl group but lacks the dihydropteridinone core.
Dihydropteridinone derivatives: Similar core structure but different substituents.
Uniqueness
(S)-2-Amino-6-(2-hydroxypropanoyl)-7,8-dihydropteridin-4(3H)-one is unique due to the combination of its functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11N5O3 |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,5,15H,2H2,1H3,(H3,10,11,13,14,17)/t3-,5?/m0/s1 |
InChI Key |
AEKMFWDDGMNOOX-WWLRPLJCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=NC2C(=O)NC(=NC2=NC1)N)O |
Canonical SMILES |
CC(C(=O)C1=NC2C(=O)NC(=NC2=NC1)N)O |
Origin of Product |
United States |
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